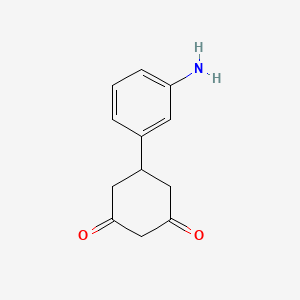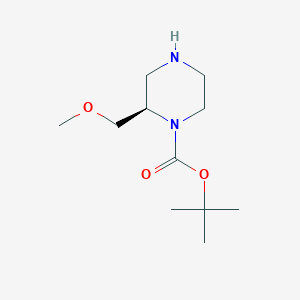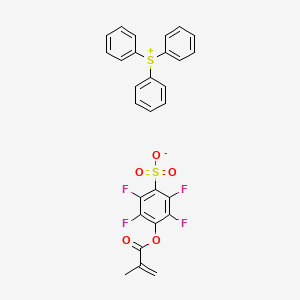
2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid
概要
説明
“2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid” is a synthetic compound that has been developed through the use of organic chemistry . It contains a total of 34 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, 1 Thiazole, and 1 Pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .
Molecular Structure Analysis
The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 34 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, 1 Thiazole, and 1 Pyridine .
科学的研究の応用
Anticancer Potential
2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid and its derivatives have shown significant potential as anticancer agents. Notably, compounds containing this structure have demonstrated high antiproliferative activity against various tumor cell lines, including colon, breast, and lung carcinomas, glioblastoma, and leukemia. A study highlighted that certain pyridine-thiazole derivatives, such as 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, exhibited high selectivity towards cancer cells compared to normal cells, suggesting their potential as effective cancer treatments (Ivasechko et al., 2022).
Application in Chemical Synthesis
This chemical structure is also used in the field of chemical synthesis. For example, Pyridine-3-carboxylic anhydride, a related compound, serves as an efficient coupling reagent in the synthesis of carboxylic esters. It has been employed in the production of both achiral and chiral carboxylic esters, demonstrating its versatility in chemical synthesis processes (Shiina et al., 2012).
Enzyme Inhibition
Derivatives of this compound have been investigated for their role in inhibiting certain enzymes. For instance, thiazole-4-carboxylic acid thiazol-2-ylamide derivatives, which are structurally related, have been shown to inhibit type I MetAP enzymes. This inhibition provides valuable insights for the design and discovery of new inhibitors for these enzymes (Cui et al., 2005).
Corrosion Inhibition
In the field of material science, thiazole-based pyridine derivatives have been studied as potential corrosion inhibitors for mild steel. These compounds exhibit effective protection against corrosion, highlighting their practical application in industrial settings (Chaitra et al., 2016).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Substituted benzamides featuring the pyridin-2-ylamino)thiazol-5-ylmethyl structure have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds exhibit promising selectivity and efficacy in inhibiting this receptor, which is crucial for angiogenesis and tumor growth (Borzilleri et al., 2006).
作用機序
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridin-3-yl-acetic acids, have been reported to interact with γ-aminobutyric acid receptors .
Mode of Action
Based on the structural similarity to imidazo[1,2-a]pyridin-3-yl-acetic acids, it can be hypothesized that it may interact with its targets by blocking or modulating their activity .
Biochemical Pathways
Related compounds have been shown to affect a broad range of biological activities, suggesting that multiple pathways could be involved .
Result of Action
Compounds with similar structures have been reported to possess a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
生化学分析
Biochemical Properties
2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and differentiation . Additionally, this compound can bind to specific receptors on the cell surface, altering the downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and survival . By altering the activity of this pathway, this compound can induce changes in gene expression that promote or inhibit cell growth. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as kinases and receptors. This binding can lead to the inhibition or activation of these molecules, resulting in changes in their activity and function . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s ability to regulate cellular processes and responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound can undergo degradation, leading to changes in its stability and efficacy . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in long-term effects on cellular function, including alterations in cell growth and viability . These temporal effects are important considerations for the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can have distinct biological activities . Additionally, this compound can affect the levels of key metabolites, influencing the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its proper distribution to target sites . The interaction with transporters can also affect the compound’s accumulation and clearance, influencing its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization to these compartments allows this compound to interact with specific biomolecules and exert its effects on cellular processes .
特性
IUPAC Name |
2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-8(14)7-5-15-9(12-7)11-6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHHVODAQQKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247683 | |
| Record name | 2-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283108-40-6 | |
| Record name | 2-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)
![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393200.png)
![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)
![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)


![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)



![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)

![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)
